Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate
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Overview
Description
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate is an organic compound that features a complex structure incorporating furan, thiophene, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzoic acid with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides and furans, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The benzoate moiety may also play a role in binding to proteins and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[2-(furan-2-yl)ethyl]carbamoyl}benzoate
- Methyl 4-{[2-(thiophen-2-yl)ethyl]carbamoyl}benzoate
- Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}phenylacetate
Uniqueness
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate is unique due to the presence of both furan and thiophene rings, which can confer distinct electronic and steric properties
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-23-19(22)14-8-6-13(7-9-14)18(21)20-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUCIOYARDMSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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